4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE
Description
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a heterocyclic molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a toluenesulfonyl group. The 1,2,4-oxadiazole moiety is linked to a 4-methoxyphenyl group at position 3, while the piperidine nitrogen is sulfonylated by a 4-methylbenzene group. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) substituents, which may influence its physicochemical properties and biological activity. Such compounds are typically synthesized via cyclization reactions involving acylated thioureas or amidoximes, as seen in related studies .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-3-9-19(10-4-15)29(25,26)24-13-11-17(12-14-24)21-22-20(23-28-21)16-5-7-18(27-2)8-6-16/h3-10,17H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFDQUUTOSYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids or their derivatives . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Chemical Reactions Analysis
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity . In cancer research, it has been shown to interfere with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the sulfonyl group. Below is a comparative analysis based on available
Impact of Substituents
- Steric Considerations : The bulky toluenesulfonyl group in the target compound may hinder binding to enzymes or receptors compared to smaller substituents (e.g., ethylsulfonyl in ).
- Biological Activity : While direct data for the target compound is lacking, structurally related 1,2,4-oxadiazoles exhibit plant growth promotion (e.g., thiourea derivatives in ) or antibacterial properties (). The methoxy group’s presence could modulate such activities .
Research Findings and Inferred Properties
- Antibacterial Potential: Analogous 1,3,4-oxadiazole derivatives with sulfonyl groups () show antibacterial activity, suggesting the target compound may share this trait. The methoxy group’s electron donation might enhance membrane penetration .
- Plant Growth Regulation : Thiourea-derived 1,2,4-oxadiazoles () promote plant growth at low concentrations. The target compound’s sulfonyl group could stabilize interactions with plant hormone receptors.
Biological Activity
The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of approximately 356.43 g/mol. The structure includes a piperidine ring, an oxadiazole moiety, and a methoxyphenyl group, which are known to contribute to its biological activity.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Piperidine Derivation : The piperidine core is introduced via nucleophilic substitution methods.
- Sulfonylation : The introduction of the methylbenzenesulfonyl group enhances the compound's reactivity and biological profile.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that compounds with oxadiazole and piperidine moieties possess significant antimicrobial activity. For instance, derivatives similar to this compound demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it showed strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating conditions like Alzheimer's disease and urinary infections .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The oxadiazole ring can act as a competitive inhibitor for key enzymes by mimicking substrate structures.
- Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
Case Studies
- Anticancer Activity : In vitro studies have indicated that similar oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : Research has suggested that compounds with similar structures may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
